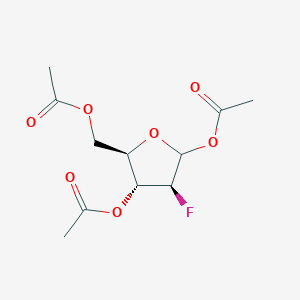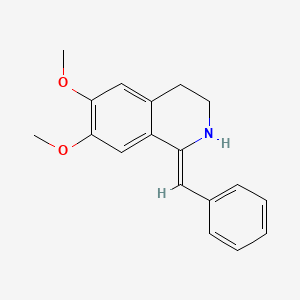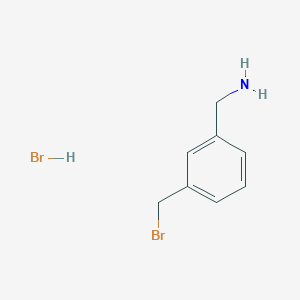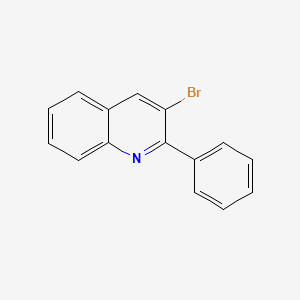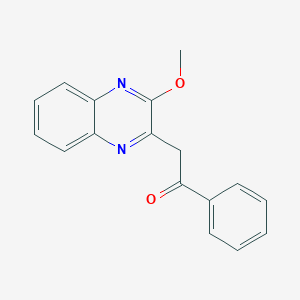
O-ethyl S-(3-(4-methoxyphenyl)-3-oxopropyl) carbonodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El O-etil S-(3-(4-metoxifenil)-3-oxopropil) carbonoditioato es un compuesto orgánico que pertenece a la clase de los carbonoditioatos. Este compuesto se caracteriza por la presencia de un grupo carbonoditioato, que es un grupo funcional que contiene un átomo de carbono unido a dos átomos de azufre y un átomo de oxígeno. El compuesto es conocido por sus aplicaciones en varios campos, incluida la síntesis orgánica y los procesos industriales.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de O-etil S-(3-(4-metoxifenil)-3-oxopropil) carbonoditioato típicamente implica la reacción de un tiol adecuado con un agente etilante en presencia de una base. Un método común involucra la reacción de 4-metoxifeniltiol con cloroformato de etilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en un solvente orgánico como el diclorometano a temperatura ambiente. El producto se purifica luego por cromatografía en columna para obtener el compuesto deseado con buen rendimiento .
Métodos de Producción Industrial
En entornos industriales, la producción de O-etil S-(3-(4-metoxifenil)-3-oxopropil) carbonoditioato puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza del producto. La producción industrial también puede implicar el uso de reactores de flujo continuo para mejorar la eficiencia del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
El O-etil S-(3-(4-metoxifenil)-3-oxopropil) carbonoditioato experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar disulfuros o sulfoxidos.
Reducción: Las reacciones de reducción pueden convertir el compuesto en tioles u otras formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo carbonoditioato se reemplaza por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y oxígeno molecular. Las reacciones se llevan a cabo típicamente en solventes orgánicos como el etanol o el diclorometano.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio en solventes orgánicos como el tetrahidrofurano.
Sustitución: Los nucleófilos como las aminas o los alcoholes se pueden utilizar en presencia de una base como la trietilamina.
Principales Productos Formados
Oxidación: Disulfuros o sulfoxidos.
Reducción: Tioles u otras formas reducidas.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El O-etil S-(3-(4-metoxifenil)-3-oxopropil) carbonoditioato tiene varias aplicaciones de investigación científica:
Química: Utilizado como intermedio en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su potencial uso en el desarrollo de fármacos y como agente farmacológico.
Industria: Utilizado en la producción de productos químicos especiales y como reactivo en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción del O-etil S-(3-(4-metoxifenil)-3-oxopropil) carbonoditioato implica su interacción con objetivos moleculares como enzimas y proteínas. El compuesto puede formar enlaces covalentes con grupos tiol en proteínas, lo que lleva a la inhibición de la actividad enzimática. Esta interacción puede afectar varias vías bioquímicas y procesos celulares, contribuyendo a sus efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
O-etil S-(4-metoxifenil) carbonoditioato: Estructura similar, pero carece del grupo oxopropil.
O-etil S-(4-metoxifenil) N-cianocarbonimidotioato: Contiene un grupo cianocarbonimidotioato en lugar del grupo oxopropil.
Singularidad
El O-etil S-(3-(4-metoxifenil)-3-oxopropil) carbonoditioato es único debido a la presencia del grupo oxopropil, que imparte propiedades químicas y biológicas distintas. Esta característica estructural lo diferencia de otros compuestos similares y contribuye a sus aplicaciones y reactividad específicas .
Propiedades
Fórmula molecular |
C13H16O3S2 |
|---|---|
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
O-ethyl [3-(4-methoxyphenyl)-3-oxopropyl]sulfanylmethanethioate |
InChI |
InChI=1S/C13H16O3S2/c1-3-16-13(17)18-9-8-12(14)10-4-6-11(15-2)7-5-10/h4-7H,3,8-9H2,1-2H3 |
Clave InChI |
QNODELPQTVKFFL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=S)SCCC(=O)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(6-methoxynaphthalen-1-yl)-1H-imidazol-2-yl]acetamide](/img/structure/B11843685.png)
![3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one](/img/structure/B11843686.png)

![3-Iodobenzo[b]thiophene-2-carbaldehyde](/img/structure/B11843699.png)
![8-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11843703.png)


